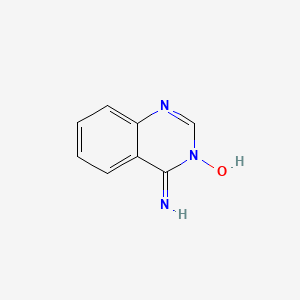

4-Aminoquinazolin-3-ium-3-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Aminoquinazolin-3-ium-3-olate” is a chemical compound with the CAS Number: 15018-63-0 and a molecular weight of 161.16 . It is also known by its IUPAC name, 3-oxido-4-quinazolinylamine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “4-Aminoquinazolin-3-ium-3-olate” is 1S/C8H7N3O/c9-8-6-3-1-2-4-7 (6)10-5-11 (8)12/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “4-Aminoquinazolin-3-ium-3-olate” are not available, research on chemical reaction prediction using machine learning algorithms has shown promising results . These algorithms can predict a wide range of chemical reactions, which could potentially include reactions involving “4-Aminoquinazolin-3-ium-3-olate”.

Applications De Recherche Scientifique

Kinase Inhibition and Anticancer Applications

4-Aminoquinazolin-3-ium-3-olate derivatives are notably employed as kinase inhibitors in medicinal chemistry. They have been primarily utilized in the development of anticancer drugs, targeting specific kinases such as tyrosine kinase and serine/threonine kinases. This compound's derivatives have shown promise in treating various cancers, including lung, breast, colon, and prostate cancers. Drugs like gefitinib, erlotinib, afatinib, lapatinib, and decomitinib, which have a 4-aminoquinazoline core, are already available in the market as anticancer agents. The specificity and effectiveness of these derivatives in targeting and treating cancer highlight their significance in medicinal research (Das & Hong, 2019).

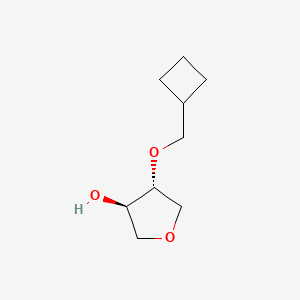

Malaria Treatment

Research has also demonstrated the potential of 4-aminoquinazolin-3-ium-3-olate derivatives as inhibitors against malaria digestive vacuole plasmepsins. These derivatives have been identified as a novel class of inhibitors, effective against digestive Plms I, II, and IV, and show significant selectivity in inhibiting the growth of Plasmodium falciparum. This suggests a potential pathway for developing new antimalarial agents, emphasizing the compound's versatility in treating infectious diseases beyond its applications in cancer therapy (Rasina et al., 2016).

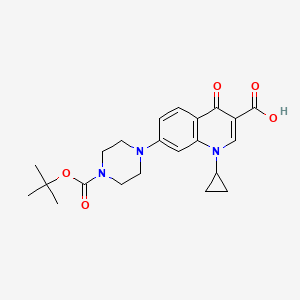

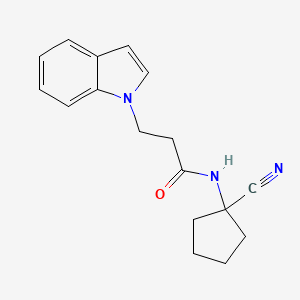

Drug Synthesis and Molecular Docking

4-Aminoquinazolin-3-ium-3-olate derivatives are also pivotal in drug synthesis and molecular docking. These compounds have been utilized in synthesizing a series of indole-aminoquinazolines, demonstrating significant cytotoxicity against various cancer cell lines, including lung, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. These derivatives can induce apoptosis in certain cancer cells and exhibit inhibitory activity towards epidermal growth factor receptor (EGFR), akin to known anticancer drugs. Molecular docking studies suggest that these compounds can bind to the ATP region of EGFR, similar to other established anticancer drugs, highlighting their potential in developing new therapeutic agents (Mphahlele et al., 2018).

Mécanisme D'action

The mechanism of action of 4-aminoquinolines, a group that “4-Aminoquinazolin-3-ium-3-olate” belongs to, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

The safety information for “4-Aminoquinazolin-3-ium-3-olate” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for “4-Aminoquinazolin-3-ium-3-olate” are not available, research in the field of acute myeloid leukemia (AML) has seen rapid progress with the development of novel machine learning architectures based on the deep learning paradigm . These advancements could potentially be applied to the study and application of “4-Aminoquinazolin-3-ium-3-olate” and similar compounds.

Propriétés

IUPAC Name |

3-hydroxyquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-6-3-1-2-4-7(6)10-5-11(8)12/h1-5,9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIWROJNOSIXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)N(C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinazolin-3-ium-3-olate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)

![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)

![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)

![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)